1-(2-Furfuryl)-2-thiourea
Overview
Description
Furfural is an organic compound derived from a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust . It’s a colorless liquid that often appears brown in commercial samples . Furfuryl alcohol is produced from the catalytic hydrogenation of furfural .
Synthesis Analysis
Furfural is commercially produced by hydrolyzing pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration . Furfuryl alcohol is an important product produced from the catalytic hydrogenation of furfural .Molecular Structure Analysis
Furfural has an aldehyde group attached to the 2-position of furan . The structure of furfural contains a cyclic ether (furan), which tends to break open when it’s treated with harsh reagents .Chemical Reactions Analysis
The hydrogenation of furfural is a versatile reaction that can lead to many downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .Physical and Chemical Properties Analysis
Furfural is a colorless to amber liquid with a faint, burning odor . It has a density of 1.1601 g/mL at 20 °C, a melting point of -37 °C, and a boiling point of 162 °C .Scientific Research Applications
Chemical and Structural Characterization
1-(2-Furfuryl)-2-thiourea and related compounds have been extensively studied for their chemical and structural properties. For instance, the synthesis and characterization of furfuryl and furoyl thiourea derivatives involve detailed vibrational, electronic, and molecular structure analyses through spectroscopic methods and quantum chemical calculations. These studies reveal the compounds' conformational flexibility, intramolecular hydrogen bonding, and potential for forming stable crystal structures with unique geometries (Estévez-Hernández et al., 2016). Similarly, research on furan derivatives, including 1-benzyl-3-furoyl-1-phenylthiourea, provides insights into their structural, vibrational, and electronic properties, demonstrating their potential in material sciences and as non-linear optical materials (Lestard et al., 2015).
Coordination Chemistry and Biological Applications
Furfuryl and furoyl thioureas exhibit significant potential in coordination chemistry and as ligands for synthesizing metal complexes with pharmaceutical and agrochemical applications. Their ability to form stable coordination compounds is crucial for the development of new materials and active substances (Saeed et al., 2018). Furthermore, the synthesis of thiourea derivatives, such as 1-acyl-3-(2'-aminophenyl) thioureas, has shown promise in biological applications, including anti-intestinal nematode activities, highlighting their potential as lead compounds for treatment solutions (Duan et al., 2010).
Mechanism of Action
Target of Action
1-(2-Furfuryl)-2-thiourea is a derivative of furfural . Furfural and its derivatives have been identified as flavouring additives . .
Mode of Action
Furfural, from which it is derived, is known to undergo various chemical reactions due to the presence of an aldehyde group and an aromatic ring . These reactions include nucleophilic additions, condensation reactions, oxidations, reductions, and others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .
Biochemical Pathways
Furfural, the parent compound, is known to be involved in various biological transformations . For instance, Amorphotheca resinae ZN1, when grown with furfural as the sole carbon source in a strictly anaerobic culture, produced 2-furfuryl alcohol .
Pharmacokinetics
Furfural and its derivatives have been studied for their safety and efficacy when used as flavourings for all animal species and categories .
Result of Action
Furfural and its derivatives have been shown to have a variety of applications in industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .
Action Environment
The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices, and the attendant undesirable environmental issues associated with fossil hydrocarbons, have led to a significant interest in furans and their derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
furan-2-ylmethylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(10)8-4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWHIPZJAMCLRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56541-07-2 | |
Record name | [(furan-2-yl)methyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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